4-Isocyanato-2-(trifluoromethyl)biphenyl
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Overview
Description
4-Isocyanato-2-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F3NO It is characterized by the presence of an isocyanate group (-NCO) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-(trifluoromethyl)biphenyl typically involves the reaction of 4-amino-2-(trifluoromethyl)biphenyl with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate group. The general reaction scheme is as follows:
4-Amino-2-(trifluoromethyl)biphenyl+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of alternative reagents such as diphosgene or triphosgene can also be explored to mitigate the hazards associated with phosgene.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Isocyanato-2-(trifluoromethyl)biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-(trifluoromethyl)biphenyl primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and in the development of diagnostic tools.
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 4-Isocyanato-2-(trifluoromethyl)benzonitrile
Comparison:
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but contains a fluorine atom instead of a biphenyl group. It is used in the synthesis of kinase inhibitors for cancer treatment .
- 4-Isocyanato-2-(trifluoromethyl)benzonitrile: Contains a nitrile group, making it more reactive towards nucleophiles. It is used in the synthesis of thioimidazolinone compounds with potential anti-cancer properties .
4-Isocyanato-2-(trifluoromethyl)biphenyl stands out due to its biphenyl structure, which imparts unique steric and electronic properties, making it a valuable compound in various applications.
Properties
CAS No. |
1324003-65-7 |
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Molecular Formula |
C14H8F3NO |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-isocyanato-1-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)13-8-11(18-9-19)6-7-12(13)10-4-2-1-3-5-10/h1-8H |
InChI Key |
DXHLULIPACFUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N=C=O)C(F)(F)F |
Origin of Product |
United States |
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